Piperidine-2-carboxylic acid tert-butylamide
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Overview
Description
PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE typically involves the reaction of piperidine-2-carboxylic acid with tert-butylamine under appropriate conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pipecolic Acid: Another piperidine derivative, pipecolic acid, is an amino acid with similar structural features but different biological properties.
Piperidinecarboxamides: These compounds share the piperidine ring and carboxamide group but differ in their substituents and overall structure.
Uniqueness
PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE is unique due to its specific combination of the piperidine ring and tert-butylamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S)-N-tert-butylpiperidine-2-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
BZRGONFHSWNSQA-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1 |
Origin of Product |
United States |
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